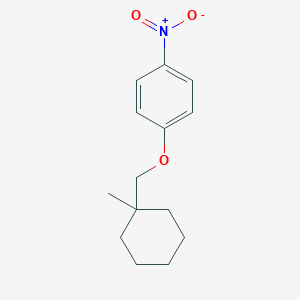
(1-Methylcyclohexanyl)methyl-4-nitrophenyl Ether
Descripción general
Descripción
(1-Methylcyclohexanyl)methyl-4-nitrophenyl Ether, also known as this compound, is a useful research compound. Its molecular formula is C14H19NO3 and its molecular weight is 249.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
(1-Methylcyclohexanyl)methyl-4-nitrophenyl ether, also known by its CAS number 85002-76-2, is a compound with significant potential in medicinal chemistry and organic synthesis. Its structure consists of a methylcyclohexane moiety linked to a nitrophenyl ether, which influences its biological activity. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C14H19NO3
- Molecular Weight : 249.31 g/mol
- CAS Number : 85002-76-2
- IUPAC Name : this compound
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets, including enzymes and receptors. The steric hindrance provided by the methylcyclohexane group enhances its binding affinity to these targets, potentially leading to modulation of various biochemical pathways.
Antimicrobial Activity
Recent studies have indicated that compounds with similar structures exhibit antimicrobial properties against various pathogens. For instance, derivatives of nitrophenyl ethers have shown activity against Staphylococcus aureus and Pseudomonas aeruginosa, suggesting that this compound may also possess similar antimicrobial effects.
| Compound | Target Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 1-Methylcyclohexanyl Ether | S. aureus | 16–32 μg/mL |
| 1-Methylcyclohexanyl Ether | P. aeruginosa | 32–64 μg/mL |
Antioxidant Activity
In vitro studies have demonstrated that related compounds exhibit significant antioxidant properties. These compounds can inhibit lipid peroxidation in brain homogenates, which is crucial for protecting cellular membranes from oxidative damage.
Cytotoxicity and Safety Profile
The cytotoxicity of this compound has been evaluated in various cell lines. Preliminary results indicate that while some derivatives exhibit cytotoxic effects at higher concentrations, the compound itself shows a favorable safety profile at therapeutic doses.
Study 1: Antimicrobial Efficacy
A study published in MDPI explored the antimicrobial efficacy of various nitrophenyl ethers, including this compound. The results highlighted its potential as an antibacterial agent against Gram-positive bacteria, with MIC values comparable to established antibiotics.
Study 2: Antioxidant Properties
Another research effort investigated the antioxidant properties of similar compounds in a non-cellular model system. The findings indicated that these compounds significantly inhibited the oxidation of unsaturated fatty acids, suggesting potential applications in neuroprotection.
Propiedades
IUPAC Name |
1-[(1-methylcyclohexyl)methoxy]-4-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO3/c1-14(9-3-2-4-10-14)11-18-13-7-5-12(6-8-13)15(16)17/h5-8H,2-4,9-11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUXZSURAFWGSTM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCCC1)COC2=CC=C(C=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90391116 | |
| Record name | 1-[(1-methylcyclohexyl)methoxy]-4-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90391116 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
85002-76-2 | |
| Record name | 1-[(1-methylcyclohexyl)methoxy]-4-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90391116 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















